![molecular formula C13H22ClN B2736987 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride CAS No. 2260932-01-0](/img/structure/B2736987.png)
2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride
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Overview
Description
2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is 1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride is a powder at room temperature . It has a molecular weight of 227.78 .Scientific Research Applications
Asymmetric Synthesis Applications
Compounds similar to "2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride" have been utilized in the asymmetric synthesis of amines. For instance, N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for creating a wide range of highly enantioenriched amines. This methodology is efficient for synthesizing alpha-branched and alpha,alpha-dibranched amines, amino acids, and trifluoromethyl amines, highlighting its versatility in producing chiral compounds (Ellman, Owens, & Tang, 2002).
Catalysis and Material Science
Another area of application is in the field of catalysis and material science. For example, certain complexes containing tert-butylphenyl motifs have been investigated for their electronic structure, providing insights into the physical oxidation states in transition-metal complexes with radical ligands. This research is crucial for understanding the catalytic behavior and designing new catalysts for various chemical transformations (Chaudhuri et al., 2001).
Antimicrobial and Anticancer Research
On the medicinal side, substituted phenyl azetidines, which bear structural resemblance to "2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride," have been synthesized and evaluated for their antimicrobial activity. This illustrates the potential use of such compounds in developing new therapeutic agents (Doraswamy & Ramana, 2013). Similarly, Schiff base ligands and their cyclometalated Rh(III) and Ir(III) complexes have been synthesized and assessed for their DNA/protein binding and anticancer activities, showcasing the applicability of tert-butylphenyl-containing compounds in the development of cancer therapies (Mukhopadhyay et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRJWSZVLFYINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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